1-Deoxymannojirimycin hydrochloride

Glycobiology Enzymology Inhibitor Screening

1-Deoxymannojirimycin hydrochloride (DMJ) is the definitive class I α-1,2-mannosidase inhibitor for glycobiology. Unlike swainsonine (class II inhibitor) or kifunensine (dual ER/Golgi inhibitor), DMJ selectively blocks Golgi α-mannosidase I without inhibiting ER α-mannosidase I, enabling precise dissection of Golgi-specific Man8GlcNAc2→Man5GlcNAc2 conversion. This unique profile generates homogeneous high-mannose N-glycans (Man8-9GlcNAc2), critical for ER stress, HIV-1 gp120 glycosylation, and glycoprotein quality control studies. Available in ≥98% purity with long-term stability as a crystalline solid at -20°C.

Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
CAS No. 73465-43-7
Cat. No. B043608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxymannojirimycin hydrochloride
CAS73465-43-7
Synonyms(2R,3R,4R,5R)-2-(Hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride;  Manno-1-deoxynojirimycin Hydrochloride; 
Molecular FormulaC6H14ClNO4
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
InChIKeyZJIHMALTJRDNQI-MVNLRXSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxymannojirimycin Hydrochloride (CAS 73465-43-7) as a Class I α-1,2-Mannosidase Inhibitor for Glycobiology Research


1-Deoxymannojirimycin hydrochloride (DMJ), a synthetic iminosugar and mannose analog, functions as a selective competitive inhibitor of class I α-1,2-mannosidases, key enzymes in the N-linked glycosylation pathway that trim terminal α1,2-linked mannose residues from high-mannose oligosaccharides [1][2]. Unlike broad-spectrum glycosidase inhibitors, DMJ exhibits a distinct inhibition profile, demonstrating a high degree of specificity for Golgi α-mannosidase I over other α-mannosidases [1]. This precise inhibition generates characteristic 'high-mannose' N-glycan structures, making it an essential tool for dissecting glycoprotein processing pathways and investigating the functional consequences of altered glycosylation [3].

The Critical Role of 1-Deoxymannojirimycin Hydrochloride Selectivity in Preventing Misleading Glycosylation Studies


Substituting 1-Deoxymannojirimycin with alternative mannosidase inhibitors or broad-spectrum iminosugars introduces substantial risk of off-target effects and ambiguous experimental interpretation. For instance, swainsonine, a common alternative, potently inhibits class II α-mannosidases (Golgi α-mannosidase II) but has negligible activity against class I α-mannosidases [1]. Conversely, kifunensine inhibits class I mannosidases but is structurally and mechanistically distinct, binding in a different ring conformation and exhibiting a different inhibitory spectrum [2]. Furthermore, 1-deoxynojirimycin, the glucose analog, is a potent α-glucosidase inhibitor and will primarily affect glucose trimming, not mannose processing, despite its structural similarity to DMJ [3]. The distinct target enzyme class and resulting glycan profile of DMJ (Man8-9GlcNAc2 accumulation) versus these alternatives mandates its use for experiments specifically designed to interrogate the role of class I α-1,2-mannosidases in glycoprotein maturation, ER-associated degradation, and viral entry pathways.

Quantitative Differentiation of 1-Deoxymannojirimycin Hydrochloride from Primary Analogs: A Comparative Evidence Review


Potency Comparison Against Class I α-Mannosidase: DMJ vs. Kifunensine and Swainsonine

1-Deoxymannojirimycin (DMJ) demonstrates potent inhibition of class I α-1,2-mannosidase with an IC50 of 20 µM . In contrast, swainsonine, a widely used mannosidase inhibitor, is highly potent against class II α-mannosidases (IC50 ~0.1-0.5 µM) but does not inhibit class I enzymes at similar concentrations, making it a poor substitute for class I-specific studies [1]. Kifunensine is another class I mannosidase inhibitor, but direct comparative studies show it binds to the enzyme in a distinct ring conformation compared to DMJ, leading to different inhibitory kinetics and a different spectrum of enzyme recognition [2].

Glycobiology Enzymology Inhibitor Screening

Selectivity Profile: Discrimination Against Off-Target α-Glucosidase I

A critical differentiator for 1-deoxymannojirimycin (DMJ) is its selectivity against α-glucosidases, a common off-target for other iminosugars. While 1-deoxynojirimycin (DNJ) potently inhibits α-glucosidase I with a Ki of 0.0001 mM (0.1 µM), DMJ exhibits only very slight inhibition of the same enzyme, with a Ki of 0.19 mM (190 µM) [1]. This represents a >1,900-fold selectivity margin for DMJ against this off-target, a stark contrast to DNJ's non-discriminatory profile.

Enzyme Selectivity Iminosugar Specificity Glycosidase Profiling

Target Discrimination Within α-Mannosidase Family: Golgi α-Mannosidase I vs. ER and Lysosomal Isoforms

1-Deoxymannojirimycin demonstrates a distinct subcellular selectivity within the α-mannosidase family. In a study using rat liver extracts, DMJ specifically inhibited Golgi α-mannosidase I at low micromolar concentrations but showed no significant inhibitory activity against endoplasmic reticulum (ER) α-mannosidase, a purified soluble α-mannosidase, or lysosomal acidic α-mannosidase [1]. This selective inhibition profile is not observed with other inhibitors like kifunensine, which inhibits both ER and Golgi class I mannosidases [2]. This allows for the selective study of Golgi-mediated processing steps.

Subcellular Targeting Glycoprotein Processing Enzyme Specificity

Conformational Basis for Selectivity: Distinct Ring Distortions in Enzyme Active Sites

Crystallographic studies reveal a structural basis for the unique selectivity of 1-deoxymannojirimycin. When bound to Drosophila melanogaster Golgi α-mannosidase II (dGMII, a class II enzyme), DMJ adopts a 4C1 chair conformation, whereas in the human ER α-mannosidase I (hERMI, a class I enzyme), it adopts a 1C4 chair conformation [1]. This contrasts with kifunensine, which adopts a 1,4B boat conformation in dGMII and a 1C4 chair in hERMI [1]. These differing conformational distortions reflect distinct binding modes and contribute to the compound's specific inhibition profile, providing a mechanistic rationale for its class I selectivity.

Structural Biology Mechanism of Action Enzyme-Inhibitor Complex

Validated Applications of 1-Deoxymannojirimycin Hydrochloride in Targeted Glycobiology and Virology Research


Dissection of ER vs. Golgi α-Mannosidase I Function in Glycoprotein Maturation

The unique ability of 1-Deoxymannojirimycin to inhibit Golgi α-mannosidase I but not ER α-mannosidase I allows researchers to specifically block the conversion of Man8GlcNAc2 to Man5GlcNAc2 in the Golgi, while leaving the earlier ER-resident trimming of Man9GlcNAc2 to Man8GlcNAc2 intact . This is in stark contrast to kifunensine, which inhibits both ER and Golgi class I mannosidases . This experimental precision is critical for studies investigating the role of specific mannose trimming steps in glycoprotein folding, quality control, and intracellular trafficking. For example, this property was leveraged to demonstrate that Golgi-mediated processing is the first obligatory step for complex glycan formation in plant cells, mirroring the mammalian pathway [3].

Investigation of ER Stress and Apoptosis Pathways in Cancer Biology

Treatment of human hepatocarcinoma 7721 cells with 1-Deoxymannojirimycin induces a specific 'high-mannose' glycan profile that triggers endoplasmic reticulum (ER) stress and apoptosis via activation of the unfolded protein response (UPR) pathway, including upregulation of XBP1 and GRP78/Bip, and cleavage of caspases-12, -9, and -3 . This pro-apoptotic effect, resulting directly from class I α-mannosidase inhibition, provides a defined experimental model for studying ER stress-mediated cell death in cancer. Furthermore, in PC-12 neuronal cells, pretreatment with 100 µM DMJ significantly attenuated cytotoxicity induced by ER stressors such as tunicamycin, thapsigargin, and amyloid β1-42, and reduced caspase-3 activation . This dual role—as both an inducer and modulator of ER stress—makes DMJ a valuable tool for dissecting these pathways.

Potentiation of Antiviral Strategies Targeting HIV-1 Envelope Glycosylation

1-Deoxymannojirimycin is a validated tool in HIV-1 research, particularly for studies on viral entry and resistance. While DMJ alone shows modest antiviral activity (EC50 = 90-155 µM in CEM cell cultures), its combination with carbohydrate-binding agents (CBAs) like plant lectins (HHA, GNA) produces a synergistic antiviral effect, significantly enhancing the suppression of mutant HIV-1 strains that have developed resistance to CBAs . This synergistic activity is attributed to DMJ's ability to alter the glycosylation pattern of the viral envelope glycoprotein gp120, making the virus more susceptible to lectin binding or altering its entry mechanics. This application demonstrates the compound's value in combinatorial therapeutic research, beyond its use as a standalone inhibitor.

Analytical Standard for N-Glycan Profiling and Glycoprotein Characterization

As a well-characterized, commercially available inhibitor with a defined mechanism of action, 1-Deoxymannojirimycin hydrochloride serves as an essential analytical control in glycomics and glycoproteomics workflows. Treatment with DMJ reliably generates a homogeneous pool of 'high-mannose' N-glycans (predominantly Man8-9GlcNAc2), providing a distinct and predictable shift in glycan profiles that can be quantified by mass spectrometry or lectin blotting . This makes it an invaluable tool for method development, calibration, and for confirming the activity of glycosidases in complex biological samples. Its stability profile—stable for ≥4 years as a crystalline solid at -20°C and in DMSO/PBS stock solutions as specified—ensures reproducible results across long-term studies .

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